4-methyl-3-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide
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Overview
Description
4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring substituted with a methyl group, a nitro group, and a phenylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide typically involves the condensation reaction between 4-methyl-3-nitrobenzohydrazide and cinnamoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Reduction: 4-methyl-3-amino-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide.
Oxidation: 4-carboxy-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the hydrazide moiety are key functional groups that can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitrobenzohydrazide
- 4-methyl-3-nitro-N’-[(E)-2-phenylprop-2-enoyl]benzohydrazide
- 4-methyl-3-nitro-N’-[(E)-4-phenylprop-2-enoyl]benzohydrazide
Uniqueness
4-methyl-3-nitro-N’-[(E)-3-phenylprop-2-enoyl]benzohydrazide is unique due to the specific positioning of the phenylprop-2-enoyl group, which influences its chemical reactivity and biological activity. The presence of both the nitro and hydrazide groups provides a versatile platform for various chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methyl-3-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12-7-9-14(11-15(12)20(23)24)17(22)19-18-16(21)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTQDQIIXCPUSV-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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